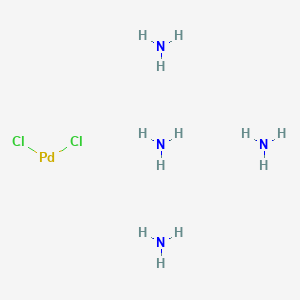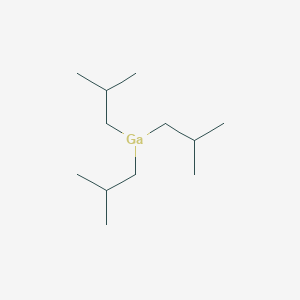
4-エチルベンゾイルクロリド
概要
説明
4-Ethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethyl group at the para position. This compound is a clear to light yellow liquid and is known for its reactivity, particularly in organic synthesis .
科学的研究の応用
4-Ethylbenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: Employed in the preparation of liquid crystals and polymers.
Biological Studies: Used to synthesize compounds that can act as inhibitors or activators in biological pathways
作用機序
Target of Action
4-Ethylbenzoyl chloride is a chemical compound used in organic synthesis
Mode of Action
The mode of action of 4-Ethylbenzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis to introduce acyl groups into other compounds . They can react with a wide range of nucleophiles, including water, alcohols, and amines, to form esters, amides, and other types of compounds .
Biochemical Pathways
This could lead to the modification of proteins, nucleic acids, and other biomolecules, potentially affecting their function .
Pharmacokinetics
The pharmacokinetics of 4-Ethylbenzoyl chloride, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Given its reactivity, it’s likely that it would be rapidly metabolized and excreted. Its bioavailability would also be influenced by its reactivity and potential to be metabolized .
Result of Action
It’s known to be a corrosive substance that can cause serious eye damage and skin burns . This suggests that it could have cytotoxic effects at the cellular level.
Action Environment
The action of 4-Ethylbenzoyl chloride can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of other substances that can act as nucleophiles. It’s also known to react violently with water, releasing toxic gases . Therefore, the presence of water or humidity in the environment could significantly influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethylbenzoyl chloride can be synthesized through the reaction of 4-ethylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the desired acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods: In an industrial setting, the production of 4-ethylbenzoyl chloride follows a similar route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of the by-products. The process involves:
- Mixing 4-ethylbenzoic acid with thionyl chloride in a reaction vessel.
- Heating the mixture under reflux conditions.
- Distilling the product to obtain pure 4-ethylbenzoyl chloride .
化学反応の分析
Types of Reactions: 4-Ethylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 4-ethylbenzoyl group into aromatic compounds
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the hydrochloric acid formed.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
4-Ethylbenzoic Acid: Formed from hydrolysis
類似化合物との比較
Benzoyl Chloride: Lacks the ethyl group, making it less hydrophobic.
4-Methylbenzoyl Chloride: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
4-Chlorobenzoyl Chloride: Contains a chlorine atom, which significantly alters its electronic properties .
Uniqueness: 4-Ethylbenzoyl chloride is unique due to the presence of the ethyl group, which increases its hydrophobicity and can influence its reactivity and interaction with other molecules. This makes it particularly useful in the synthesis of compounds where such properties are desirable .
特性
IUPAC Name |
4-ethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTLLLZVYYPGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167564 | |
| Record name | 4-Ethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-45-6 | |
| Record name | 4-Ethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylbenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-Ethylbenzoyl chloride in the provided research?
A: In the presented studies , 4-Ethylbenzoyl chloride acts as a reagent in organic synthesis. Specifically, it reacts with methyl 4-amino-2-sulfamoylbenzoate to produce methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate . This reaction is significant because amide derivatives, like the one synthesized, are often explored for potential fungicidal activity .
Q2: What structural information about methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate was revealed by the research?
A: X-ray crystallography studies provided detailed structural characterization of the synthesized methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate molecule . Key findings include:
- Coplanar arrangement: The carboxamide moiety is positioned coplanar to the benzene ring, with a dihedral angle of 176.2(3)° .
- Bond Length: The C9—Ol bond, representing a C=O double bond, has a length of 1.218(4) Å .
- Intermolecular Interactions: The research also revealed the presence of both intermolecular and intramolecular hydrogen bonding interactions within the crystal structure .
Q3: Were there any other synthetic routes explored for the production of methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate?
A: While the research primarily focuses on utilizing 4-Ethylbenzoyl chloride, it does mention that a similar compound, 3β-[5′-(4′′-ethylphenyl)1′,3′,4′-oxadiazole-2′-yl)methoxycholest-5-ene, was successfully synthesized using two distinct methods . This finding suggests the possibility of alternative synthetic approaches for creating structurally related compounds, potentially including methyl-4-(4-ethylbenzamido)-2-sulfamoylbenzoate. Further investigation would be needed to confirm this.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












acetic acid](/img/structure/B99544.png)

